molecular formula C5H8BrN3 B13636869 (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine

Cat. No.: B13636869
M. Wt: 190.04 g/mol
InChI Key: ORZIYRSUNOFAAW-UHFFFAOYSA-N
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Description

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and a methyl group on the pyrazole ring makes this compound a unique compound with specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole: A closely related compound with similar chemical properties.

    3-Bromo-1-methyl-1H-pyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.

    5-Bromo-1-isopropyl-1H-pyrazole: A compound with an isopropyl group instead of a methyl group.

Uniqueness

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring, which imparts specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

(5-bromo-1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C5H8BrN3/c1-9-5(6)2-4(3-7)8-9/h2H,3,7H2,1H3

InChI Key

ORZIYRSUNOFAAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CN)Br

Origin of Product

United States

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